3-(Benzylamino)-2-methylpropanehydrazide
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Overview
Description
3-(Benzylamino)-2-methylpropanehydrazide is an organic compound that features a benzylamino group attached to a propanehydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-2-methylpropanehydrazide typically involves a multi-step process. One common method includes the following steps:
Formation of Benzylamine: Benzylamine can be synthesized through the reduction of benzyl cyanide using hydrogen in the presence of a catalyst such as palladium on carbon.
Alkylation: The benzylamine is then alkylated with 2-methylpropanehydrazide under basic conditions to form the desired product. This step often requires a base such as sodium hydroxide and a solvent like ethanol.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-2-methylpropanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Oxidized derivatives such as benzylamine oxide.
Reduction: Reduced derivatives such as benzylamine.
Substitution: Various substituted benzylamino derivatives.
Scientific Research Applications
3-(Benzylamino)-2-methylpropanehydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-2-methylpropanehydrazide involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with similar functional groups.
2-Methylpropanehydrazide: Shares the propanehydrazide backbone.
N-Benzyl-2-methylpropanehydrazide: A closely related compound with slight structural differences.
Uniqueness
3-(Benzylamino)-2-methylpropanehydrazide is unique due to the specific combination of the benzylamino group and the 2-methylpropanehydrazide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61283-01-0 |
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Molecular Formula |
C11H17N3O |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(benzylamino)-2-methylpropanehydrazide |
InChI |
InChI=1S/C11H17N3O/c1-9(11(15)14-12)7-13-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8,12H2,1H3,(H,14,15) |
InChI Key |
YGLDKSBZAAFMQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC=CC=C1)C(=O)NN |
Origin of Product |
United States |
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